(2S)-2-Pyrazin-2-ylpropan-1-ol
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Overview
Description
(2S)-2-Pyrazin-2-ylpropan-1-ol is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This specific compound has a chiral center at the second carbon, making it optically active. The (2S) configuration indicates that the compound is the S-enantiomer, which means it has a specific three-dimensional arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Pyrazin-2-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyrazine and a suitable chiral precursor.
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with pyrazine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the desired enantiomer.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Pyrazin-2-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Produces pyrazin-2-ylpropanone or pyrazin-2-ylpropanal.
Reduction: Yields (2S)-2-Pyrazin-2-ylpropan-1-amine.
Substitution: Forms compounds like (2S)-2-Pyrazin-2-ylpropan-1-chloride.
Scientific Research Applications
(2S)-2-Pyrazin-2-ylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Pyrazin-2-ylpropan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, modulating cellular responses.
Pathways: The compound may influence signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Pyrazin-2-ylpropan-1-ol: The R-enantiomer of the compound.
Pyrazin-2-ylmethanol: A structurally similar compound with a different side chain.
2-Pyrazin-2-ylethanol: Another related compound with a shorter carbon chain.
Uniqueness
(2S)-2-Pyrazin-2-ylpropan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its R-enantiomer and other similar compounds. Its specific interactions with enzymes and receptors make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-pyrazin-2-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-4-8-2-3-9-7/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSUKLLBZGNVGD-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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